molecular formula C19H19N3O3 B11305483 2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide

2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide

Cat. No.: B11305483
M. Wt: 337.4 g/mol
InChI Key: KXJSXRMWHRBZMK-UHFFFAOYSA-N
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Description

2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction scope includes various substituents in the aromatic ring and at the amide nitrogen atom.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring.

Scientific Research Applications

2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, interacting with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

The uniqueness of 2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and the phenoxyacetamide moiety distinguishes it from other oxadiazole derivatives, potentially leading to unique applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H19N3O3/c1-3-18-21-19(22-25-18)15-9-4-5-10-16(15)24-12-17(23)20-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,20,23)

InChI Key

KXJSXRMWHRBZMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2=CC=CC=C2OCC(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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